2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide
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Overview
Description
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is an organic compound with the molecular formula C10H21BrN2O. It is a brominated amide derivative, often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide typically involves the bromination of N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated amides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of de-brominated amides.
Scientific Research Applications
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dimethylamino group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N,N-dimethylaniline
- 3-bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of both a bromine atom and a dimethylamino group.
Properties
Molecular Formula |
C10H21BrN2O |
---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide |
InChI |
InChI=1S/C10H21BrN2O/c1-10(2,7-12(3)4)8-13(5)9(14)6-11/h6-8H2,1-5H3 |
InChI Key |
WLWHKJOSQSTBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)CN(C)C(=O)CBr |
Origin of Product |
United States |
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